(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol
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Overview
Description
(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol is a chiral compound with a specific three-dimensional arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-one can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone form back to the alcohol can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the alcohol from the ketone
Substitution: Formation of substituted derivatives depending on the reagents used
Scientific Research Applications
(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2S)-1-methylpiperidin-2-yl]propan-2-ol
- (2R)-1-[(2R)-1-ethylpiperidin-2-yl]propan-2-ol
- (2R)-1-[(2R)-1-methylpiperidin-2-yl]butan-2-ol
Uniqueness
(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role .
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
JOHKCJPJMSCFBX-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@H](C[C@H]1CCCCN1C)O |
Canonical SMILES |
CC(CC1CCCCN1C)O |
Origin of Product |
United States |
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